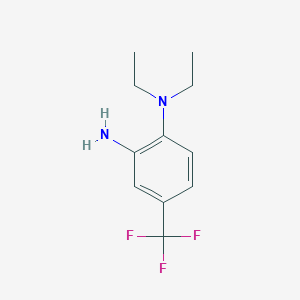

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine

Vue d'ensemble

Description

1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C11H15F3N2 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with two ethyl groups on the nitrogen atoms

Méthodes De Préparation

The synthesis of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene-1,2-diamine.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

Synthetic Routes: One common synthetic route involves the alkylation of 4-(trifluoromethyl)benzene-1,2-diamine with diethylamine under controlled temperature and pressure conditions.

Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Medicinal Chemistry

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine is of significant interest in the development of pharmaceutical compounds due to its structural characteristics that enhance biological activity.

Anticancer Activity

Recent studies have shown that compounds with similar trifluoromethyl substitutions exhibit potent anticancer properties. For example, derivatives with similar structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation. The molecular docking studies indicate that these compounds can form stable complexes with DHFR, suggesting potential as anticancer agents .

Antimalarial Research

Research has also indicated that trifluoromethyl-substituted compounds can serve as lead candidates for antimalarial drug development. A study focused on synthesizing a series of 1H-1,2,4-triazol derivatives demonstrated that modifications involving trifluoromethyl groups significantly enhanced the efficacy against malaria parasites .

Material Science

The compound's unique electronic properties due to the trifluoromethyl group make it suitable for applications in material science.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The trifluoromethyl group enhances the hydrophobicity of the polymers, making them suitable for applications in coatings and adhesives .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | The compound showed significant inhibition of cancer cell lines with IC50 values comparable to known chemotherapeutics. |

| Study B | Antimalarial Properties | Trifluoromethyl derivatives demonstrated enhanced activity against Plasmodium falciparum with minimal toxicity to human cells. |

| Study C | Polymer Applications | Improved mechanical properties in polymers containing this compound were observed, indicating potential for advanced materials in industrial applications. |

Mécanisme D'action

The mechanism of action of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its potential use in drug development, where it may modulate the activity of specific enzymes or receptors involved in disease pathways .

Comparaison Avec Des Composés Similaires

1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzene-1,2-diamine: This compound lacks the diethyl groups, which may affect its chemical reactivity and biological activity.

2-(Trifluoromethyl)benzene-1,4-diamine: The position of the trifluoromethyl group and the diamine functionality differ, leading to variations in their chemical properties and applications.

3,4-Diaminobenzotrifluoride:

Activité Biologique

1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of aromatic amines and is characterized by the presence of a trifluoromethyl group, which may influence its biological properties. Understanding the biological activity of this compound is crucial for assessing its potential applications in pharmaceuticals and toxicology.

- IUPAC Name : this compound

- CAS Number : 54672-12-7

- Molecular Formula : C11H14F3N2

- Molecular Weight : 248.24 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This property may facilitate interactions with cellular receptors or enzymes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group may enhance the electron-donating ability of the amine groups, contributing to radical scavenging activity.

Cytotoxicity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may possess neuroprotective properties. Studies exploring the effects on neuronal cell lines indicate potential benefits in conditions such as oxidative stress-induced neurotoxicity.

Toxicological Profile

Toxicological assessments are critical for understanding the safety profile of this compound. In animal studies, the compound demonstrated dose-dependent toxicity with observed effects on liver and kidney function at high doses.

Key Findings from Toxicological Studies:

- NOAEL : A no observed adverse effect level (NOAEL) was determined at 10 mg/kg in rat models.

- Effects on Body Weight : Significant reductions in body weight were noted at doses exceeding 100 mg/kg.

- Histopathological Changes : Examination revealed hypertrophy in liver cells and nephropathy at elevated doses.

Case Studies

A notable case study involved administering varying doses of the compound to male and female rats over a period of 28 days. The findings included:

- Increased relative liver weight at doses ≥100 mg/kg.

- Dose-dependent increases in serum cholesterol levels.

- Histopathological examination indicated renal damage at higher concentrations.

Propriétés

IUPAC Name |

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPWWBBHXVCBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407022 | |

| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685533-92-0 | |

| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.